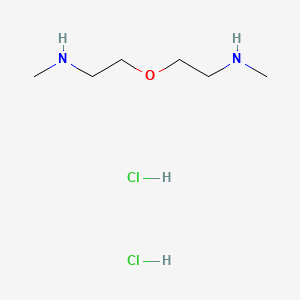
2,2'-Oxybis(N-methylethanamine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis(N-methylethanamine) dihydrochloride is a chemical compound with the molecular formula C6H16N2O·2HCl. It is also known as 2,2’-Oxybis(N-methylethanamine) dihydrochloride and is used in various chemical and industrial applications. This compound is characterized by its two N-methylethanamine groups connected by an oxygen atom, forming a symmetrical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-methylethanamine) dihydrochloride typically involves the reaction of N-methylethanamine with an appropriate oxygen-containing reagent. One common method is the reaction of N-methylethanamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Oxybis(N-methylethanamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybis(N-methylethanamine) dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Oxybis(ethylamine) dihydrochloride: This compound has a similar structure but with ethylamine groups instead of N-methylethanamine groups.
2-Aminoethyl ether dihydrochloride: Another similar compound with a slightly different structure and functional groups.
Uniqueness
2,2’-Oxybis(N-methylethanamine) dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with similar compounds.
Eigenschaften
Molekularformel |
C6H18Cl2N2O |
|---|---|
Molekulargewicht |
205.12 g/mol |
IUPAC-Name |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-7-3-5-9-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
HWCKRYKGLJFOST-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOCCNC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




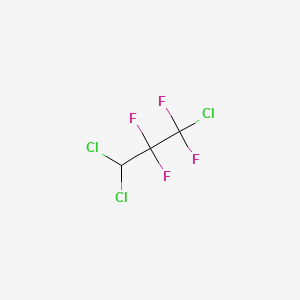

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)


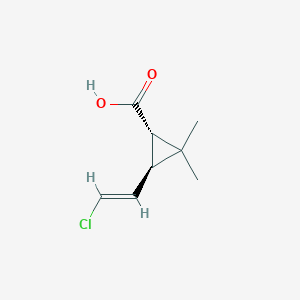
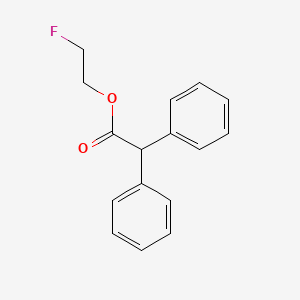
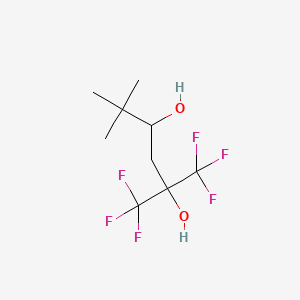
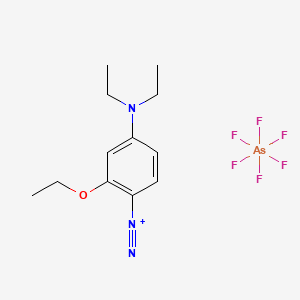
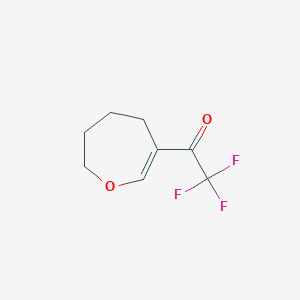
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

